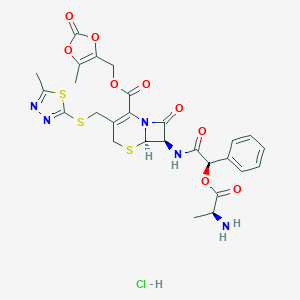

Cefcanel daloxate hydrochloride

Description

The exact mass of the compound Cefcanel daloxate hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cefcanel daloxate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cefcanel daloxate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O9S3.ClH/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26;/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33);1H/t12-,18+,20+,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVATKYQUGKLGL-PCQLZLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN5O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239068 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92602-21-6 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092602216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cefcanel daloxate hydrochloride mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Cefcanel Daloxate Hydrochloride

Prepared by: Senior Application Scientist, Advanced Antimicrobial Research Division

Foreword: Elucidating the Molecular Encounter

In the landscape of antimicrobial drug development, a thorough understanding of a compound's mechanism of action is paramount. It is the foundation upon which efficacy, safety, and spectrum of activity are built. This guide provides a detailed technical exploration of the in vitro mechanism of Cefcanel daloxate hydrochloride, a cephalosporin antibiotic. As drug development professionals, our objective extends beyond simple observation; we seek to comprehend the intricate molecular interactions that define a drug's bactericidal profile. This document is structured to provide not just data, but a causal narrative—explaining the "why" behind the experimental designs and the "how" of the molecular interactions. We will dissect the journey of Cefcanel from its prodrug form to its ultimate engagement with its bacterial targets, providing field-proven protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

The Prodrug Strategy: Bioavailability and Activation

Cefcanel daloxate hydrochloride is an orally administered cephalosporin that exemplifies a successful prodrug strategy. The active therapeutic agent is cefcanel, a potent third-generation cephalosporin.[1] However, to enhance its oral absorption and overall bioavailability, it is formulated as a daloxate ester.[1]

This chemical modification renders the molecule more lipophilic, facilitating its transit across the gastrointestinal mucosa. Once absorbed into the bloodstream, the inactive prodrug, Cefcanel daloxate, is rapidly hydrolyzed by endogenous esterases present in the plasma and tissues. This enzymatic cleavage unmasks the active carboxylic acid moiety, releasing the pharmacologically active cefcanel to engage its bacterial targets.[1] This bioconversion is a critical first step; without it, the drug would not reach sufficient concentrations at the site of infection to exert its therapeutic effect.

Caption: Workflow of Cefcanel daloxate prodrug activation in the host.

The Core Mechanism: Arresting Cell Wall Construction

Like all β-lactam antibiotics, the bactericidal action of cefcanel is achieved through the disruption of bacterial cell wall synthesis.[2][3][4] The structural integrity of bacteria depends on a rigid outer layer of peptidoglycan, a polymer of sugars and amino acids.[5] The final and critical step in peptidoglycan synthesis is the cross-linking of these polymer chains, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[3][6]

Cefcanel, possessing the characteristic β-lactam ring, acts as a structural mimic of the D-Ala-D-Ala substrate of the PBPs.[7] By binding to the active site of these enzymes, cefcanel forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP.[8] This inhibition of the transpeptidase activity of PBPs prevents the necessary cross-linking of the peptidoglycan strands.[5][6] The consequence for the bacterium is a compromised, weakened cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis and death.[3][6]

Caption: Cefcanel's mechanism of inhibiting bacterial cell wall synthesis.

Quantifying Potency: The Minimum Inhibitory Concentration (MIC) Assay

The foundational in vitro assay for any antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is the gold standard for assessing antibacterial potency and is critical for establishing susceptibility breakpoints.[9][10]

Experimental Rationale

The broth microdilution method is a standardized, high-throughput technique to determine MIC values.[10][11] It involves challenging a standardized bacterial inoculum with a range of serially diluted antibiotic concentrations in a 96-well plate format. The choice of a standardized inoculum (typically ~5 x 10^5 CFU/mL) is critical for reproducibility, as a higher bacterial density can artificially elevate the MIC value (the "inoculum effect").[10] Visual inspection or spectrophotometric measurement of turbidity after a defined incubation period (16-24 hours) reveals the lowest concentration that inhibited growth.[10][11]

Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of cefcanel against a target bacterial strain.

Materials:

-

Cefcanel hydrochloride standard powder

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Target bacterial strain (e.g., S. aureus ATCC 29213)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Preparation of Antibiotic Stock: Prepare a concentrated stock solution of cefcanel in a suitable solvent (e.g., sterile water). The concentration should be high enough to allow for serial dilutions.

-

Preparation of Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 morphologically similar colonies of the target bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10^8 CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:150 in the broth medium to achieve a target density of ~1 x 10^6 CFU/mL. This will result in a final concentration of ~5 x 10^5 CFU/mL in the wells.[10]

-

Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the working cefcanel solution (at twice the highest desired final concentration) to well 1. c. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 serves as the positive growth control (no drug). Well 12 serves as the sterility control (no bacteria).

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 200 µL, and the antibiotic concentrations are halved to their final test concentrations.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.[10]

-

Reading Results: a. Following incubation, visually inspect the plate. The MIC is the lowest concentration of cefcanel at which there is no visible growth (i.e., the first clear well). b. Growth in the positive control (well 11) and no growth in the sterility control (well 12) validates the assay.

Caption: Workflow for the broth microdilution MIC determination.

Cefcanel In Vitro Activity Data

The potency of cefcanel has been demonstrated against a range of clinically relevant pathogens.

| Organism | MIC90 (mg/L) | Source |

| Clostridium perfringens | 1-4 | [12] |

| Bacteroides spp. | 1-4 | [12] |

| Fusobacteria | 1-4 | [12] |

| Anaerobic cocci | 16 | [12] |

| Bacteroides fragilis | 32 | [12] |

Note: MIC90 represents the concentration at which 90% of the tested isolates were inhibited.

Target Engagement: Penicillin-Binding Protein (PBP) Assays

While an MIC value demonstrates antibacterial effect, it does not prove the mechanism. To confirm that cefcanel directly interacts with its intended targets, a PBP binding assay is essential. A competitive binding assay is an elegant method to demonstrate this interaction.

Experimental Rationale

This assay leverages a fluorescently labeled β-lactam probe (e.g., Bocillin-FL), which binds covalently to the active site of PBPs.[8][13] By pre-incubating bacterial membranes containing PBPs with varying concentrations of a test antibiotic (cefcanel), the test compound will occupy the PBP active sites to which it has affinity. When the fluorescent probe is subsequently added, it can only bind to the unoccupied PBPs.[14]

A reduction in the fluorescent signal associated with a specific PBP band on an SDS-PAGE gel indicates that the test antibiotic has successfully competed for and bound to that PBP. The concentration of the test antibiotic required to reduce the fluorescent signal by 50% (IC50) can be calculated to quantify binding affinity.

Protocol: Competitive PBP Binding Assay

Objective: To visualize the binding of cefcanel to specific PBPs from a target bacterium.

Materials:

-

Bacterial cell culture

-

Lysis buffer with protease inhibitors

-

Ultracentrifuge

-

Bocillin-FL (fluorescent penicillin probe)

-

Cefcanel hydrochloride

-

SDS-PAGE equipment

-

In-gel fluorescence scanner

Procedure:

-

Membrane Preparation: a. Grow the target bacterial strain to mid-log phase and harvest the cells by centrifugation. b. Wash the cell pellet with PBS. c. Resuspend cells in lysis buffer and disrupt them using sonication or a French press. d. Centrifuge the lysate at low speed to remove intact cells and debris. e. Transfer the supernatant to an ultracentrifuge and pellet the membrane fraction (e.g., at 100,000 x g). f. Wash and resuspend the membrane pellet in PBS. Determine the total protein concentration (e.g., via Bradford assay).[13]

-

Competitive Binding Reaction: a. In separate microcentrifuge tubes, aliquot a fixed amount of the membrane preparation (e.g., 200 µg of protein). b. Add varying concentrations of cefcanel (e.g., 0.1x to 1000x the MIC) to the tubes. Include a no-drug control. c. Incubate for 30 minutes at 37°C to allow cefcanel to bind to the PBPs.[13][15]

-

Fluorescent Labeling: a. Add a fixed, saturating concentration of Bocillin-FL to each tube. b. Incubate for another 15-30 minutes at 37°C in the dark.[15] c. Stop the reaction by adding an excess of an unlabeled β-lactam (e.g., Penicillin G) and SDS-PAGE loading buffer.

-

Analysis: a. Boil the samples for 5 minutes to denature the proteins. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. d. Analyze the band intensities. A decrease in the intensity of a PBP band in the presence of cefcanel confirms binding.

Caption: Workflow for a competitive Penicillin-Binding Protein assay.

Countering Resistance: Stability Against β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their destruction by bacterial enzymes called β-lactamases.[2][16] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP targets.

Cefcanel's stability against these enzymes is a key determinant of its spectrum of activity. Studies have shown that cefcanel has a β-lactamase stability profile similar to that of cefaclor.[17] This implies it may be susceptible to hydrolysis by certain classes of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) which are a growing clinical concern.[18]

For strains producing these enzymes, the in vitro efficacy of cefcanel can be restored by co-administration with a β-lactamase inhibitor (BLI) such as clavulanic acid or sulbactam.[18][19] These molecules act as "suicide substrates," binding to and inactivating the β-lactamase, thereby protecting the cephalosporin and allowing it to perform its function.[19][20] Investigating the synergy between cefcanel and various BLIs is a critical step in defining its potential clinical utility against resistant pathogens.

Conclusion

The in vitro mechanism of action of Cefcanel daloxate hydrochloride is a well-defined, multi-stage process. It begins with the efficient bioactivation of the prodrug to release the active cefcanel molecule. The core bactericidal effect is then achieved through the high-affinity binding to and inhibition of essential bacterial Penicillin-Binding Proteins, leading to the catastrophic failure of cell wall synthesis. Standardized in vitro methodologies, such as broth microdilution for MIC determination and competitive PBP binding assays, are essential tools to quantify its potency and confirm its molecular mechanism. While cefcanel demonstrates broad activity, its effectiveness against certain resistant strains is modulated by its stability to β-lactamases, a challenge that can potentially be overcome through combination with appropriate inhibitors. This comprehensive understanding forms the scientific bedrock for its rational development and clinical application.

References

-

Möllmann, U., & Zinner, G. (1990). In vivo efficacy of cefcanel daloxate in comparison with cefaclor. PubMed. Available at: [Link]

-

Synapse, P. (2023). Deep Scientific Insights on Cefaclor's R&D Progress, Mechanism of Action, and Drug Target. Synapse. Available at: [Link]

-

Drugs.com. (2025). Cefaclor: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

-

Lippincott NursingCenter. (2023). Cephalosporins – How Do They Work?. Lippincott NursingCenter. Available at: [Link]

-

Gatt, P., & Vella, J. (1997). Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis. The Canadian Journal of Infectious Diseases. Available at: [Link]

-

Maurin, M. (2020). In vitro and in vivo evaluation of cephalosporins for the treatment of Lyme disease. PMC. Available at: [Link]

-

Singh, S. B., & Young, K. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Available at: [Link]

-

Al-Tamimi, M., & Al-Humam, A. (2025). In Vitro Activity of Cefaclor/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli. MDPI. Available at: [Link]

-

Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. PMC. Available at: [Link]

-

Wróblewska, O., & Strugała, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

-

Nord, C. E., & Gismala, M. (1989). Comparative antibacterial activity of the new cephalosporin cefcanel against anaerobic bacteria. PubMed. Available at: [Link]

-

Synapse, P. (2024). What is the mechanism of Cefadroxil?. Synapse. Available at: [Link]

-

Blackwell, C. C., & Freimer, E. H. (1976). In Vitro Evaluation of the New Oral Cephalosporin Cefatrizine. PMC. Available at: [Link]

-

Asli, A., & Brouillette, E. (2017). Detection of Penicillin Binding Proteins. Bio-protocol. Available at: [Link]

-

MedlinePlus. (2018). Cefadroxil. MedlinePlus Drug Information. Available at: [Link]

-

Louisiana Department of Health. (n.d.). Cephalosporins*. Louisiana Department of Health. Available at: [Link]

-

American Society for Microbiology. (2023). Discussing β-lactamase/β-lactamase inhibitors. YouTube. Available at: [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Peters, K., & B-H, M. (2019). β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv. Available at: [Link]

-

Reller, L. B., & Karney, W. W. (1973). Clinical and In Vitro Evaluation of Cefazolin, a New Cephalosporin Antibiotic. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Drugs.com. (2025). Cefaclor Capsules: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

-

Sanderson, N. D., & MacLean, R. C. (2024). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum. Available at: [Link]

-

Meeske, A. J., & Riley, E. P. (2020). The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. mBio. Available at: [Link]

-

Zahoor, A., & Farooq, U. (2024). Revitalizing cephalosporins: The promise of β-lactamase inhibitor combinations. PMC. Available at: [Link]

-

Montañez, M. I., & Blanca, M. (2011). Synthetic Approach to Gain Insight into Antigenic Determinants of Cephalosporins: In Vitro Studies of Chemical Structure−IgE Molecular Recognition Relationships. Journal of Medicinal Chemistry. Available at: [Link]

-

Brown, A. G., & Smith, T. J. (2009). Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

-

Kim, Y., & Ahn, J. (2024). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. MDPI. Available at: [Link]

-

Miller, L. M., & Thomas, G. H. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. RSC Publishing. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drugs.com [drugs.com]

- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 4. ldh.la.gov [ldh.la.gov]

- 5. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 6. Deep Scientific Insights on Cefaclor's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 7. Revitalizing cephalosporins: The promise of β-lactamase inhibitor combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Comparative antibacterial activity of the new cephalosporin cefcanel against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. journals.asm.org [journals.asm.org]

- 16. drugs.com [drugs.com]

- 17. Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Activity of Cefaclor/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

Structural and Pharmacological Engineering of Cefcanel Daloxate Hydrochloride: A Comprehensive Technical Guide

Executive Summary

The development of orally bioavailable β-lactam antibiotics has historically been hindered by the highly polar nature of the cephalosporin core, which restricts passive diffusion across the intestinal epithelium. Cefcanel daloxate hydrochloride (development code KY-109) represents a triumph of rational prodrug design[1]. By masking the polar C-4 carboxylic acid with a daloxate ester and formulating the compound as a hydrochloride salt, pharmaceutical scientists successfully engineered a molecule that achieves high oral bioavailability while retaining potent, broad-spectrum bactericidal activity[2]. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanism of action, synthetic pathways, and analytical quantification protocols.

Molecular Architecture and Physicochemical Properties

Cefcanel daloxate hydrochloride is a bifunctional double-ester prodrug. The structural framework consists of three critical domains:

-

The Cephalosporin Core (Cefcanel): The active pharmacophore responsible for target engagement.

-

The Daloxate Moiety: A (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester that significantly increases the molecule's lipophilicity to facilitate gastrointestinal absorption[3].

-

The Hydrochloride Salt: Enhances the thermodynamic stability and aqueous solubility of the formulated active pharmaceutical ingredient (API)[4].

Table 1: Physicochemical and Structural Properties

| Property | Value | Clinical / Chemical Significance |

| Compound Name | Cefcanel Daloxate Hydrochloride | Full API nomenclature[4]. |

| PubChem CID | 179696 | Unique identifier for the HCl salt form[4]. |

| Molecular Formula | C₂₇H₂₈ClN₅O₉S₃ | Includes the HCl equivalent[4]. |

| Molecular Weight | 698.2 g/mol | High MW offset by prodrug lipophilicity[4]. |

| Active Moiety | Cefcanel (CID 68666) | The biologically active metabolite[5]. |

| Primary Target | Penicillin-Binding Proteins (PBPs) | Essential enzymes for peptidoglycan cross-linking[3]. |

Mechanism of Action: The Prodrug Paradigm

As a Senior Application Scientist evaluating pharmacokinetic profiles, it is crucial to understand that cefcanel daloxate possesses no inherent antibacterial activity in its administered form. Its efficacy relies entirely on a highly coordinated bioactivation cascade[2].

Upon oral administration, the lipophilic daloxate ester allows the intact molecule to traverse the intestinal mucosa. Once in the systemic circulation, ubiquitous non-specific esterases rapidly hydrolyze the ester bond[3]. This cleavage liberates the active moiety, cefcanel , alongside harmless byproducts. Cefcanel then binds covalently to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall[3]. The inactivation of PBPs halts the terminal stages of peptidoglycan cross-linking, compromising the structural integrity of the cell wall and ultimately inducing osmotic cell lysis[6].

Caption: Prodrug activation pathway of cefcanel daloxate leading to bacterial cell wall lysis.

Synthetic Methodology: Rational Design and Causality

The synthesis of cefcanel daloxate hydrochloride is a multi-stage process requiring precise control over protecting groups and coupling reagents[7]. The following protocol details the synthesis of the API, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.

Protocol 1: Synthesis of Cefcanel Daloxate Hydrochloride

Step 1: Esterification of the Cephalosporin Core

-

Procedure: React 7-[(R)-mandelamido]-3-(5-methyl-1,3,4-thiadiazol-2-ylthiomethyl)-3-cephem-4-carboxylic acid (KY-087) with 4-bromomethyl-5-methyl-1,3-dioxol-2-one using potassium acetate (KOAc) in dimethylformamide (DMF)[7].

-

Causality & Validation: The highly polar C-4 carboxylic acid prevents passive diffusion. Esterification masks this charge. KOAc is selected as a mild base because stronger bases would risk degrading the sensitive β-lactam ring. Validation: Reaction completion is monitored via HPLC; the disappearance of the polar KY-087 peak confirms successful esterification.

Step 2: Acylation and Condensation

-

Procedure: Condense the resulting ester intermediate (KY-106) with tert-butoxycarbonyl-L-alanine (Boc-L-alanine) using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMP) in dichloromethane[7].

-

Causality & Validation: The addition of the L-alanyl moiety enhances the drug's affinity for target PBPs. DCC acts as a dehydrating agent to drive the formation of the amide bond, while DMP serves as a nucleophilic catalyst to accelerate the reaction and minimize stereochemical racemization. Validation: The formation of dicyclohexylurea (DCU) as a white precipitate serves as a visual indicator of successful coupling.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Procedure: Treat the protected product with hydrochloric acid (HCl) in a methanol-acetone solvent mixture[7].

-

Causality & Validation: This is a highly efficient, dual-action step. The acidic environment cleaves the Boc protecting group while simultaneously precipitating the product as a hydrochloride salt[7]. The salt form is critical for maximizing the thermodynamic stability and aqueous solubility of the final API. Validation: The final product is verified via ¹H-NMR and mass spectrometry to ensure complete removal of the Boc group (absence of the strong singlet at ~1.4 ppm).

Caption: Step-by-step synthetic workflow for cefcanel daloxate hydrochloride.

Pharmacokinetic Profiling and Analytical Quantification

To evaluate the in vivo efficacy of cefcanel daloxate, researchers must accurately quantify the plasma concentration of the active metabolite (cefcanel)[8]. Because the prodrug is rapidly hydrolyzed, analytical methods must be optimized to prevent ex vivo degradation and ensure high specificity.

Protocol 2: LC-MS/MS Quantification of Cefcanel in Plasma

Step 1: Plasma Sample Preparation (Protein Precipitation)

-

Procedure: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Cefcanel-d5). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality & Validation: Acetonitrile denatures plasma proteins that could irreversibly bind the drug or foul the LC column. The ice-cold temperature is critical; it halts the activity of residual plasma esterases, preventing the artificial ex vivo degradation of any remaining prodrug. Validation: The consistent recovery of the internal standard across all samples validates the extraction efficiency.

Step 2: Chromatographic Separation

-

Procedure: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Causality & Validation: The lipophilic nature of the compounds requires a non-polar stationary phase for adequate retention. Gradient elution ensures sharp peak shapes and completely resolves the intact prodrug from the active cefcanel metabolite[8].

Step 3: Mass Spectrometric Detection

-

Procedure: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for cefcanel (e.g., m/z 479.1 → specific fragment).

-

Causality & Validation: MRM provides unparalleled specificity by filtering out matrix interference, ensuring high-confidence quantification even at sub-nanogram per milliliter concentrations.

Caption: Analytical LC-MS/MS workflow for pharmacokinetic quantification of cefcanel.

Conclusion

Cefcanel daloxate hydrochloride exemplifies the power of prodrug engineering in overcoming the pharmacokinetic limitations of β-lactam therapeutics. Through precise synthetic modifications—specifically the incorporation of the daloxate ester and formulation as a hydrochloride salt—the molecule achieves excellent oral bioavailability while preserving its potent inhibition of bacterial cell wall synthesis. Understanding the causality behind its chemical design and analytical workflows is essential for researchers advancing the next generation of antimicrobial agents.

References

-

PubChem: "Cefcanel Daloxate Hydrochloride | C27H28ClN5O9S3 | CID 179696." National Center for Biotechnology Information. Available at:[Link]

-

PubChem: "Cefcanel Daloxate | C27H27N5O9S3 | CID 179697." National Center for Biotechnology Information. Available at:[Link]

-

PubChem: "Cefcanel | C19H18N4O5S3 | CID 68666." National Center for Biotechnology Information. Available at:[Link]

-

DrugFuture: "Cefcanel daloxate hydrochloride, KY-109 Synthetic Route." DrugFuture Database. Available at:[Link]

-

Nishimura K, et al.: "KY-109, a new bifunctional prodrug of cephalosporin. II. Mechanism of oral absorption." Chem Pharm Bull (Tokyo). 1988 Jun;36(6):2128-34. Available at: [Link]

Sources

- 1. KY-109, a new bifunctional prodrug of cephalosporin. II. Mechanism of oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cefcanel Daloxate | C27H27N5O9S3 | CID 179697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cefcanel daloxate hydrochloride | C27H28ClN5O9S3 | CID 179696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cefcanel | C19H18N4O5S3 | CID 68666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cefcanel daloxate hydrochloride, KY-109-药物合成数据库 [drugfuture.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

In Vitro Antibacterial Activity Spectrum of Cefcanel Daloxate: A Technical Guide for Preclinical Evaluation

As a Senior Application Scientist in antimicrobial drug development, evaluating the in vitro efficacy of prodrugs requires a nuanced understanding of both molecular kinetics and microbiological assay design. Cefcanel daloxate (development code KY-109) is a cephalosporin antibiotic administered as an oral prodrug[1]. While its clinical utility has been demonstrated in treating acute streptococcal pharyngotonsillitis and uncomplicated urinary tract infections[2][3], the laboratory evaluation of its antibacterial spectrum demands specific methodological considerations.

This whitepaper synthesizes the in vitro antibacterial activity spectrum of cefcanel and provides self-validating experimental protocols for researchers conducting preclinical susceptibility testing.

Molecular Kinetics: The Prodrug Imperative in In Vitro Testing

A critical failure point in preclinical screening is testing the prodrug form in standard microbiological media. Cefcanel daloxate is esterified to enhance lipophilicity and gastrointestinal absorption[4]. However, it possesses negligible intrinsic antibacterial activity in this state.

In vivo, ubiquitous esterase enzymes in the blood and intestinal mucosa rapidly cleave the daloxate group to liberate cefcanel (KY-087), the active β-lactam moiety[1][2]. Because standard Mueller-Hinton Broth (MHB) lacks these esterases, all in vitro susceptibility assays must utilize the active cefcanel molecule to yield biologically relevant Minimum Inhibitory Concentration (MIC) data[4]. Once liberated, cefcanel exerts its bactericidal effect by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking, and inducing bacterial cell lysis[4].

Fig 1: Bioactivation pathway of cefcanel daloxate to its active bactericidal moiety.

In Vitro Antibacterial Spectrum

Cefcanel exhibits a broad and potent spectrum of activity, bridging the gap between early-generation and extended-spectrum cephalosporins.

Gram-Positive Pathogens

Cefcanel demonstrates exceptional activity against clinically relevant Gram-positive cocci. It is highly active against Group A β-hemolytic streptococci (Streptococcus pyogenes) and Staphylococcus aureus[1][2]. Notably, its in vitro potency against these isolates is superior to that of legacy oral cephalosporins such as cephalexin and cefaclor[1].

Gram-Negative Pathogens

The agent maintains robust activity against several Gram-negative organisms, particularly those involved in respiratory and localized soft-tissue infections. It shows high efficacy against Pasteurella multocida (MIC ≤ 0.64 µg/mL), making it a candidate of interest for infected bite wounds[5]. It is also active against Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae[6][7]. However, typical of its structural class, cefcanel exhibits low antimicrobial activity against Enterobacter spp., Serratia spp., and Pseudomonas spp.[1].

Anaerobic Bacteria

Cefcanel also demonstrates clinically relevant activity against anaerobic pathogens, including Clostridium perfringens, Bacteroides spp., and fusobacteria, with MIC₉₀ values ranging from 1 to 4 mg/L[8].

Quantitative Data Summary

The following table synthesizes the expected in vitro MIC ranges for the active cefcanel moiety against key bacterial species, establishing a baseline for quality control in laboratory settings.

| Organism / Pathogen Group | Expected MIC Range / MIC₉₀ | Susceptibility Profile |

| Streptococcus pyogenes (Group A) | 0.015 - 1.0 µg/mL | Highly Susceptible |

| Pasteurella multocida | ≤ 0.64 µg/mL | Highly Susceptible |

| Clostridium perfringens | 1.0 - 4.0 µg/mL (MIC₉₀) | Susceptible |

| Bacteroides spp. | 1.0 - 4.0 µg/mL (MIC₉₀) | Susceptible |

| Escherichia coli | 0.5 - 4.0 µg/mL | Moderately Susceptible |

| Pseudomonas aeruginosa | > 32 µg/mL | Intrinsically Resistant |

Table 1: Consolidated in vitro MIC data for active cefcanel against representative bacterial strains[1][5][8][9].

Experimental Methodology: Broth Microdilution Protocol

To ensure data integrity and reproducibility, the in vitro evaluation of cefcanel must adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines. The following protocol outlines a self-validating broth microdilution assay.

Causality in Assay Design:

-

Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The adjustment of Ca²⁺ and Mg²⁺ ions normalizes the permeability of the Gram-negative outer membrane, preventing artificially skewed MIC values.

-

Inoculum Standardization: A strict inoculum of 5×105 CFU/mL is required. Exceeding this density triggers the "inoculum effect," where the collective accumulation of low-level β-lactamases artificially inflates the apparent MIC of the cephalosporin.

-

Compound Preparation: As established, the active moiety (cefcanel) must be synthesized or procured directly, rather than using the daloxate prodrug[4].

Step-by-Step Workflow

Step 1: Preparation of Antimicrobial Stock

-

Weigh the active cefcanel powder accurately, accounting for specific lot potency (µg/mg).

-

Dissolve in a suitable solvent (e.g., sterile water or dilute phosphate buffer, depending on salt form) to create a stock solution of 1,280 µg/mL. Do not use heat to aid dissolution, as β-lactam rings are thermolabile.

Step 2: Serial Dilution in 96-Well Plates

-

Dispense 50 µL of CAMHB into columns 2–12 of a sterile 96-well U-bottom microtiter plate.

-

Add 100 µL of the working cefcanel solution (e.g., 128 µg/mL) to column 1.

-

Perform a 2-fold serial dilution from column 1 through column 11 by transferring 50 µL sequentially. Column 11 will contain the lowest drug concentration; discard 50 µL from column 11. Column 12 serves as the drug-free growth control.

Step 3: Inoculum Preparation and Standardization

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve the target starting inoculum of 1×106 CFU/mL.

Step 4: Inoculation and Incubation

-

Add 50 µL of the diluted inoculum to all wells (columns 1-12). This 1:2 dilution yields a final well volume of 100 µL and a final bacterial concentration of 5×105 CFU/mL.

-

Seal the plate with a breathable membrane to prevent evaporation.

-

Incubate at 35°C ± 2°C in ambient air for 16–20 hours (extend to 24 hours for specific slow-growing anaerobes, utilizing anaerobic chambers).

Step 5: Reading and Validation

-

Examine the growth control well (Column 12) to ensure robust turbidity. If growth is poor, the assay is invalid.

-

Determine the MIC as the lowest concentration of cefcanel that completely inhibits visible bacterial growth.

Fig 2: Standardized broth microdilution workflow for cefcanel susceptibility testing.

Conclusion for Drug Development Professionals

Cefcanel daloxate represents a highly optimized prodrug system. For researchers, the critical takeaway is the bifurcation between its in vivo delivery mechanism and its in vitro evaluation requirements. By utilizing the active cefcanel moiety and adhering to strict cation-adjusted microdilution protocols, scientists can accurately map its potent spectrum against Gram-positive cocci, specific Gram-negative rods like P. multocida, and clinically relevant anaerobes.

References

- Researcher.

- A Comparative Analysis of the In Vitro Activity of Cefcanel Benchchem URL

- PubMed Central (PMC)

- In vivo efficacy of cefcanel daloxate in comparison with cefaclor PubMed / NIH URL

- Comparison of three days' therapy with cefcanel or amoxicillin for the treatment of acute uncomplicated urinary tract infection PubMed / NIH URL

- [Cephalosporin treatment of maxillary sinusitis] PubMed / NIH URL

- Cefcanel Daloxate: A Technical Deep-Dive into its Mechanism of Action Benchchem URL

- In vitro and in vivo antibacterial activity of KY-109, a new orally active cephalosporin PubMed / NIH URL

- In vitro activities of cefcanel and some other cephalosporins against Pasteurella multocida ASM Journals URL

Sources

- 1. In vitro and in vivo antibacterial activity of KY-109, a new orally active cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of three days' therapy with cefcanel or amoxicillin for the treatment of acute uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. In vivo efficacy of cefcanel daloxate in comparison with cefaclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Cephalosporin treatment of maxillary sinusitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis Pathways and Intermediates for Cefcanel Daloxate Hydrochloride: A Comprehensive Technical Guide

From the Desk of the Senior Application Scientist The development of orally active cephalosporins represents a masterclass in prodrug engineering. Cefcanel daloxate hydrochloride is a prime example of this, designed specifically to overcome the poor oral bioavailability of its active parent moiety, cefcanel. In this technical guide, we will dissect the synthesis pathways, key intermediates, and the underlying physicochemical rationale that dictates the manufacturing of this third-generation cephalosporin prodrug.

Mechanistic Rationale: The Prodrug Strategy

To understand the synthesis of cefcanel daloxate, one must first understand the biological problem it solves. The active metabolite, cefcanel, contains a highly polar free carboxylic acid at the C4 position of its cephalosporin core, which severely restricts passive diffusion across the lipophilic intestinal epithelium[1].

By esterifying this carboxylic acid with a daloxate group ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl), the lipophilicity of the molecule is drastically increased, facilitating rapid gastrointestinal absorption[1]. Once in systemic circulation, ubiquitous esterases rapidly cleave the daloxate ester, liberating the active cefcanel to bind to Penicillin-Binding Proteins (PBPs) and inhibit bacterial cell wall synthesis[1].

Prodrug bioactivation pathway and bactericidal mechanism of cefcanel daloxate.

Retrosynthetic Analysis & Core Intermediates

The synthesis of cefcanel daloxate hydrochloride is a highly convergent process[2]. It relies on the independent preparation of two complex intermediates before a final, carefully controlled acylation event.

Intermediate A: The Esterified Cephalosporin Core

Chemical Identity: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylate. Causality in Design: The core is pre-esterified with the daloxate moiety prior to acylation. Performing the esterification early in the synthetic route protects the C4 carboxylic acid and prevents unwanted side reactions during the subsequent highly reactive acylation step[2].

Intermediate B: The Acylating Agent

Chemical Identity: D-O-(L-alanyl)-mandelic acid chloride hydrochloride. Causality in Design: This side chain is synthesized from D-mandelic acid and L-alanine. It is crucial that this intermediate is isolated as a hydrochloride salt . The HCl salt protonates the primary amine of the L-alanyl group, rendering it non-nucleophilic. Without this protection, the amine would rapidly react with the acyl chloride functionality, leading to self-polymerization and complete loss of the intermediate[2].

Convergent Synthesis Workflow

The overall synthesis can be conceptually divided into distinct stages, culminating in the coupling of the two intermediates and rigorous purification to yield the final Active Pharmaceutical Ingredient (API)[2].

Workflow detailing the convergent synthesis of cefcanel daloxate hydrochloride.

Stage 1 & 2: Preparation of Intermediates

The cephalosporin core is esterified to yield Intermediate A[2]. Concurrently, D-O-(L-alanyl)-mandelic acid is treated with a chlorinating agent (such as thionyl chloride or oxalyl chloride) at low temperatures in an inert solvent to yield the highly reactive Intermediate B[2].

Stage 3: Final Acylation

The acylation is the most critical step. Intermediate A is dissolved in an organic solvent (e.g., dichloromethane or acetonitrile) and cooled. Intermediate B is added portion-wise. Mechanistic Control: The reaction is highly exothermic. Maintaining a strict sub-zero temperature profile (-10°C to 0°C) is non-negotiable. Elevated temperatures will cause rapid degradation of the sensitive β-lactam ring and the dioxolone ring of the daloxate moiety, resulting in a catastrophic drop in yield and purity[2],[3].

Stage 4: Crystallization and Purification

The crude product is treated with aqueous hydrochloric acid to ensure complete salt formation and is subsequently recrystallized. Solvent Selection Causality: Acetonitrile is specifically chosen as the recrystallization solvent because it selectively precipitates a highly pure, stable crystalline modification of cefcanel daloxate hydrochloride, while effectively keeping unreacted starting materials and degradation byproducts in solution[3].

Quantitative Data Summaries

Table 1: Key Intermediates in Cefcanel Daloxate Synthesis

| Intermediate | Chemical Identity | Function in Synthesis | Structural Rationale |

| Intermediate A | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylate | Cephalosporin Core | Pre-esterified to protect the C4 position and impart lipophilicity for oral absorption. |

| Intermediate B | D-O-(L-alanyl)-mandelic acid chloride hydrochloride | Acylating Agent | HCl salt formulation prevents self-polymerization of the primary amine during coupling. |

Table 2: Optimized Reaction Parameters for Final Acylation

| Parameter | Optimal Range/Value | Mechanistic Rationale |

| Solvent | Acetonitrile or DCM | Solubilizes both bulky intermediates without reacting with the highly electrophilic acid chloride. |

| Temperature | -10°C to 0°C | Suppresses the thermal degradation of the β-lactam core and controls the reaction kinetics. |

| Addition Rate | Portion-wise (over 30 min) | Distributes the exothermic heat of reaction, maintaining the internal temperature below -5°C. |

| Crystallization | Acetone/Acetonitrile + HCl | Drives the thermodynamic formation of the stable crystalline hydrochloride salt modification. |

Experimental Protocols

The following self-validating protocols outline the critical steps for the acylation and subsequent purification of the API, adapted from validated patent methodologies[3].

Protocol A: Acylation of the Cephalosporin Core

Objective: To couple Intermediate A and Intermediate B while preventing β-lactam degradation.

-

Vessel Preparation: Purge a jacketed glass reactor with inert nitrogen gas to prevent moisture ingress, which would hydrolyze the acid chloride.

-

Substrate Dissolution: Charge 46.7 g of Intermediate A into the reactor containing 625 mL of anhydrous acetonitrile. Stir at 250 RPM until a clear solution is formed[3].

-

Thermal Equilibration: Circulate cooling fluid through the reactor jacket to bring the internal temperature of the solution to exactly -10°C[3].

-

Portion-wise Addition: Weigh out 33.5 g of Intermediate B (D-O-(L-alanyl)mandelic acid chloride hydrochloride). Add this to the reactor in 8 equal portions over a strict 30-minute period[3].

-

Validation Check: Monitor the internal thermocouple continuously. The temperature must not exceed -5°C during any addition step. If it does, pause the addition until the temperature recovers to -10°C[3].

-

-

Reaction Maturation: Once addition is complete, maintain stirring at -10°C for 30 minutes. Subsequently, adjust the jacket temperature to warm the reaction mixture to 0°C over 30 minutes, and hold at 0°C for an additional 60 minutes to drive the reaction to completion[3].

Protocol B: Isolation and Crystallization of the Hydrochloride Salt

Objective: To isolate a highly pure crystalline modification of cefcanel daloxate hydrochloride.

-

Solvent Dilution: Transfer half of the completed reaction mixture from Protocol A into a secondary crystallization vessel. Dilute with 1000 mL of acetone to reduce the solubility of the target compound[3].

-

Salt Formation: Slowly add 9 mL of concentrated aqueous hydrochloric acid to the mixture under continuous stirring. This ensures the complete protonation of the L-alanyl amine group[3].

-

Seeding: Introduce 0.5 g of pure cefcanel daloxate hydrochloride seed crystals to the acidic suspension.

-

Validation Check: Seeding bypasses the primary nucleation energy barrier, ensuring consistent polymorphic formation and preventing "oiling out" of the product[3].

-

-

Crystallization: Stir the suspension occasionally at room temperature for 2 hours, then transfer the vessel to a refrigerator (2°C to 8°C) and hold overnight to maximize precipitation yield[3].

-

Isolation: Recover the crystalline product via vacuum filtration using a sintered glass funnel. Wash the filter cake with three 50 mL portions of cold acetone to remove residual mother liquor and impurities[3].

-

Drying: Dry the crystals under vacuum (≤ 50 mbar) at room temperature until a constant weight is achieved[3].

References

- "An In-depth Technical Guide on the Synthesis and Characterization of Cefcanel Dalox

- "Cephalosporin derivative - EP0463553A1", Google P

- "Cefcanel Daloxate: A Technical Deep-Dive into its Mechanism of Action", Benchchem,

Sources

The Aqueous Stability of Cefcanel Daloxate Hydrochloride: Mechanisms, Kinetics, and Analytical Workflows

[label="3. Qu

Abstract Cefcanel daloxate hydrochloride is an oral, semisynthetic third-generation cephalosporin prodrug designed to enhance the bioavailability of its active moiety, cefcanel [3.2]. While the prodrug strategy successfully bypasses intestinal absorption barriers, it introduces complex stability challenges during formulation and aqueous reconstitution. This whitepaper provides an in-depth technical analysis of the degradation pathways of cefcanel daloxate hydrochloride in aqueous environments, exploring the thermodynamic and kinetic drivers of its instability, and outlines robust, self-validating protocols for stability-indicating assays.

Structural Vulnerabilities and Degradation Causality

The molecular architecture of cefcanel daloxate hydrochloride features two primary sites susceptible to hydrolytic cleavage in aqueous media: the β -lactam ring (common to all cephalosporins) and the daloxate ester linkage at the C-4 position[1]. Understanding the causality behind experimental degradation requires analyzing how these functional groups respond to varying pH levels and buffer species.

The β -Lactam Ring Opening

The four-membered β -lactam ring is highly strained, making the carbonyl carbon highly electrophilic. In aqueous solutions, the degradation of the β -lactam ring follows a characteristic U-shaped pH-rate profile[2].

-

Acidic Conditions (pH < 4): Degradation is driven by specific hydrogen-ion-catalyzed hydrolysis. Protonation of the β -lactam nitrogen increases the electrophilicity of the carbonyl carbon, facilitating water attack and subsequent ring opening[3].

-

Neutral Conditions (pH 4–7): The degradation is primarily a slow, water-catalyzed (spontaneous) cleavage. For some cephalosporins, intramolecular nucleophilic attack by side-chain amino groups can occur, forming diketopiperazine-type structures[3].

-

Alkaline Conditions (pH > 8): Hydroxide-ion-catalyzed hydrolysis dominates. The high concentration of nucleophilic OH− ions leads to rapid and irreversible cleavage of the β -lactam bond, rendering the molecule microbiologically inactive[3].

Ester Hydrolysis of the Prodrug Moiety

Cefcanel daloxate is a carrier-linked prodrug[4]. The daloxate ester is designed to be cleaved in vivo by esterases to release the active cefcanel, diacetyl, and carbon dioxide[5]. However, in an enzyme-free aqueous environment, this ester bond is still subject to spontaneous hydrolysis. The rate of this non-enzymatic cleavage is highly dependent on temperature and the specific base catalysis provided by buffer salts (e.g., carbonate or borate buffers significantly accelerate ester cleavage compared to acetate buffers)[6].

Fig 1: pH-dependent degradation pathways of Cefcanel Daloxate in aqueous solutions.

Quantitative Stability Profiles

To engineer stable formulations or to accurately dose the compound in biological assays, researchers must rely on empirical kinetic data. The degradation of cefcanel daloxate in aqueous solution generally follows pseudo-first-order kinetics at a constant pH and temperature[7].

The table below synthesizes the relative stability parameters of cephalosporin prodrugs and active moieties under varying aqueous conditions, highlighting the narrow window of optimal stability.

| Condition | Buffer System | Temp (°C) | Dominant Degradation Pathway | Estimated Half-Life ( t1/2 ) |

| pH 1.0 | HCl / KCl | 35 | β -lactam hydrolysis (H+ catalyzed) | ~25 hours |

| pH 4.5 | Acetate | 25 | Minimal spontaneous hydrolysis | >150 hours (Optimal) |

| pH 7.4 | Phosphate | 37 | Ester hydrolysis & β -lactam cleavage | ~12 - 24 hours |

| pH 9.0 | Borate | 25 | β -lactam hydrolysis (OH- catalyzed) | <2 hours |

| Solid State | Stress Test | 100 | Thermal degradation | Highly stable (Crystalline form) |

Note: The crystalline modification of cefcanel daloxate hydrochloride exhibits vastly superior stability compared to amorphous forms, showing minimal degradation even under intensified stress tests (100°C for 10 hours)[8].

Experimental Protocol: Stability-Indicating Assay (SIA) Workflow

To establish trustworthiness in degradation profiling, a self-validating Stability-Indicating Assay (SIA) must be employed. The following protocol utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-UV/MS) to ensure mass balance—meaning the loss of the parent compound quantitatively matches the emergence of degradation products[7].

Step-by-Step Methodology

Step 1: Preparation of Buffered Solutions

-

Prepare a series of 0.05 M buffer solutions ranging from pH 1.0 to 10.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10).

-

Ensure the ionic strength ( μ ) is maintained at a constant 0.5 M using NaCl to eliminate primary salt effects on the kinetic rate constants[6].

Step 2: Initiation of Thermal Stress

-

Pre-equilibrate the buffer solutions in a thermostatic water bath at the target temperatures (e.g., 25°C, 37°C, 60°C).

-

Dissolve cefcanel daloxate hydrochloride precisely to a concentration of 100 μ g/mL in the pre-equilibrated buffers. Causality note: The concentration must be kept low enough to ensure complete dissolution and to maintain pseudo-first-order conditions.

Step 3: Kinetic Sampling and Quenching

-

Withdraw 1.0 mL aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Immediately quench the reaction to halt degradation. For alkaline samples, neutralize with dilute HCl; for acidic samples, neutralize with dilute NaOH. Rapidly cool the samples in an ice-water bath to 4°C.

Step 4: HPLC-UV/MS Analysis

-

Inject 10 μ L of the quenched sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient mobile phase of 0.1% Formic acid in Water (A) and Acetonitrile (B).

-

Monitor UV absorbance at 254 nm for quantitation and route the eluent to an ESI-MS for structural elucidation of the degradants (e.g., identifying the mass shift corresponding to the loss of the daloxate moiety or the addition of H2O from β -lactam opening)[7].

Step 5: Data Synthesis and Kinetic Modeling

-

Plot the natural logarithm of the remaining cefcanel daloxate concentration ( ln[Ct] ) versus time ( t ).

-

Calculate the observed rate constant ( kobs ) from the slope of the linear regression.

-

Validate the assay by ensuring the molar sum of the parent drug and identified degradants equals the initial concentration ( ±5% ).

Fig 2: Self-validating experimental workflow for Stability-Indicating Assays.

Formulation Strategies for Enhanced Stability

Given the inherent aqueous instability of cefcanel daloxate, formulation scientists must employ specific strategies to mitigate degradation during manufacturing and storage.

-

Crystallization Techniques: The solid-state form of the API drastically impacts its stability profile. Producing a highly pure, stable crystalline modification of cefcanel daloxate hydrochloride (e.g., via controlled precipitation from acetonitrile) prevents moisture ingress and limits molecular mobility, thereby shutting down spontaneous hydrolysis pathways that plague amorphous forms[8].

-

Lyophilization and Reconstitution: For liquid applications, the drug should be stored as a lyophilized powder and reconstituted immediately prior to use. The reconstitution diluent should be buffered to the optimal stability window (pH 4.0 - 5.0) using acetate or citrate buffers, strictly avoiding carbonate or borate buffers which act as general base catalysts and accelerate β -lactam cleavage[6].

-

Hydrogel and Carrier Systems: If formulated into a controlled-release hydrogel, the microenvironment pH within the polymer matrix must be tightly controlled. The cleavage of the temporary linkage in carrier-linked prodrugs is highly sensitive to the aqueous microenvironment, and premature degradation can lead to a burst-type release of the drug or variable residual activities[9].

Conclusion

The stability of cefcanel daloxate hydrochloride in aqueous solutions is a complex interplay between specific ion catalysis, buffer effects, and the dual vulnerability of its prodrug ester and β -lactam core. By leveraging rigorous stability-indicating assays and understanding the fundamental kinetic drivers of degradation, researchers can accurately predict shelf-life, optimize reconstitution protocols, and engineer advanced delivery systems that preserve the pharmacological integrity of this potent cephalosporin.

References

- Cephalosporin derivative - EP0463553A1. Google Patents.

-

Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation . PubMed. Available at:[Link]

-

Stability of β-lactam antibiotics in bacterial growth media . PMC - NIH. Available at:[Link]

-

Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin . PubMed. Available at:[Link]

-

The Degradation Mechanism of an Oral Cephalosporin: Cefaclor . ResearchGate. Available at:[Link]

-

WO 2011/089216 Al . Googleapis. Available at:[Link]

-

Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis . PMC - NIH. Available at:[Link]

-

CEFCANEL DALOXATE - Inxight Drugs . NCATS. Available at: [Link]

-

Cefcanel | C19H18N4O5S3 | CID 68666 . PubChem - NIH. Available at: [Link]

-

Patent Application Publication US 2016/0082123 A1 . Googleapis. Available at:[Link]

Sources

- 1. CEFCANEL DALOXATE [drugs.ncats.io]

- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP0463553A1 - Cephalosporin derivative - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Receptor Binding Affinity and Molecular Mechanics of Cefcanel Daloxate Hydrochloride: A Comprehensive Technical Guide

Executive Summary

Cefcanel daloxate hydrochloride is an orally administered, third-generation cephalosporin formulated as a prodrug to optimize pharmacokinetic bioavailability[1][2]. While the daloxate esterification facilitates gastrointestinal absorption, the molecule’s potent bactericidal efficacy is strictly dependent on its in vivo hydrolysis to the active moiety, cefcanel[1]. This technical whitepaper explores the receptor binding affinity of cefcanel, focusing on its covalent interaction with Penicillin-Binding Proteins (PBPs), the resulting disruption of peptidoglycan synthesis, and the highly specific experimental methodologies required to quantify these molecular interactions.

Prodrug Architecture and Bioactivation Kinetics

To overcome the poor oral bioavailability typical of highly polar β-lactam antibiotics, cefcanel is synthesized as a daloxate (double ester) prodrug[1][2]. This structural modification masks the polar carboxylic acid group at the C-4 position of the cephem nucleus, significantly increasing the molecule's lipophilicity.

Upon absorption through the intestinal mucosa, ubiquitous non-specific esterases in the blood and tissues rapidly cleave the daloxate group[2]. This hydrolysis is the critical activating step, liberating the active cefcanel molecule and allowing it to diffuse across the bacterial outer membrane (in Gram-negative species) or directly access the inner membrane (in Gram-positive species) where its target receptors reside[1][3].

Caption: Pharmacokinetic activation of cefcanel daloxate to its active PBP-binding moiety.

Target Receptor Mechanics: Penicillin-Binding Proteins (PBPs)

The primary pharmacological targets of cefcanel are Penicillin-Binding Proteins (PBPs)—a family of membrane-bound transpeptidases and carboxypeptidases responsible for the final stages of peptidoglycan cross-linking in the bacterial cell wall[3][4].

Structural Mimicry and Covalent Acylation

PBPs naturally recognize and bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of muropeptide precursors[4][5]. The bicyclic cephem nucleus of cefcanel acts as a stereochemical mimic of this D-Ala-D-Ala spatial conformation[4].

When cefcanel enters the PBP active site, the catalytic serine residue of the enzyme executes a nucleophilic attack on the highly reactive β-lactam ring[3][4]. This opens the ring and forms a stable, covalent acyl-enzyme intermediate. Because the half-life of this acyl-enzyme complex is exceptionally long, the inhibition is effectively irreversible. The arrest of transpeptidation compromises the structural integrity of the cell wall, triggering the dysregulation of endogenous autolysins and ultimately resulting in osmotic rupture and cell death[2][3].

Caption: Mechanism of PBP inhibition by cefcanel leading to bacterial cell lysis.

Binding Affinity Profiles and Spectrum of Activity

Cefcanel exhibits a broad-spectrum affinity profile typical of third-generation cephalosporins, demonstrating potent activity against both Gram-positive and Gram-negative pathogens[6]. Its high affinity for PBP 3 in Gram-negative bacteria (such as E. coli and H. influenzae) leads to rapid filamentation and lysis. In Gram-positive bacteria like Staphylococcus aureus, cefcanel effectively binds PBP 1, 2, and 3, maintaining an MIC₉₀ of 2 µg/mL even in the presence of certain β-lactamases[6].

Quantitative Data: Receptor Affinity and Susceptibility Profile

| Target Organism | Gram Classification | Primary PBP Targets | MIC₉₀ Estimate (µg/mL) | Clinical Susceptibility Profile |

| Staphylococcus aureus | Positive | PBP 1, 2, 3 | 2.0 | High (Resistant to specific β-lactamases) |

| Escherichia coli | Negative | PBP 1a, 1b, 3 | ≤ 1.0 | High |

| Haemophilus influenzae | Negative | PBP 3, 4 | ≤ 1.0 | High |

| Proteus mirabilis | Negative | PBP 1a, 2, 3 | ≤ 1.0 | High |

(Data synthesized from established antimicrobial profiling of active cefcanel[1][6]).

Experimental Methodologies for PBP Binding and Affinity Profiling

To rigorously validate the mechanistic claims of cefcanel, researchers employ a dual-tiered experimental approach: molecular binding assays to quantify receptor affinity, and phenotypic assays to confirm bactericidal translation.

Protocol 1: Competitive Fluorographic PBP Binding Assay (Bocillin-FL)

Causality & Logic: This assay utilizes Bocillin-FL, a fluorescently labeled penicillin derivative that binds universally to all PBPs. By pre-incubating bacterial membranes with varying concentrations of cefcanel, we can competitively block Bocillin-FL from binding to specific PBPs. The resulting diminution in fluorescence allows for the precise calculation of the Half-Maximal Inhibitory Concentration (IC₅₀) for individual PBP subtypes, creating a self-validating system of target specificity.

-

Membrane Isolation: Harvest logarithmic-phase bacterial cells (e.g., S. aureus or E. coli). Disrupt cells via sonication in a 50 mM phosphate buffer (pH 7.0) and isolate the inner membrane fraction via ultracentrifugation (100,000 × g for 45 mins at 4°C). Resuspend the pellet to a final protein concentration of 10 mg/mL.

-

Cefcanel Pre-incubation: Aliquot 50 µg of membrane protein into reaction tubes. Add the active form of cefcanel (post-hydrolysis) in a serial dilution gradient (0.01 µg/mL to 100 µg/mL). Incubate at 35°C for 30 minutes to allow covalent acyl-enzyme complexes to form.

-

Fluorescent Labeling: Add Bocillin-FL to a final concentration of 10 µM to all tubes. Incubate for an additional 30 minutes at 35°C in the dark to label all remaining unbound PBPs.

-

Denaturation and Separation: Terminate the reaction by adding 5x SDS-PAGE sample buffer and boiling for 5 minutes. Resolve the PBP-Bocillin complexes on a 10% SDS-polyacrylamide gel.

-

Densitometric Quantification: Scan the gel using a fluorescence imager (excitation ~490 nm, emission ~520 nm). Calculate the IC₅₀ of cefcanel for each PBP band by plotting the percentage of fluorescence inhibition against the log concentration of the drug.

Protocol 2: Broth Microdilution for MIC Determination

Causality & Logic: While Protocol 1 establishes in vitro enzymatic affinity, Protocol 2 validates that this binding translates to physiological growth inhibition under standardized conditions[1].

-

Inoculum Standardization: Culture the target bacterial isolates on appropriate agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL)[1].

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton broth to all wells. Add 50 µL of the highest concentration of active cefcanel to the first well, and perform a two-fold serial dilution across the row[1].

-

Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate the plate at 37°C for 16–20 hours under ambient air (or 5% CO₂ for fastidious organisms like H. influenzae).

-

Endpoint Determination: The MIC is recorded as the lowest concentration of cefcanel that completely inhibits visible bacterial growth.

References

-

Cephalosporins: Uses, Effects, and Resistance. Scribd. Available at:[Link]

-

PubChem Compound Summary for CID 68666, Cefcanel. National Center for Biotechnology Information (NIH). Available at:[Link]

-

Cephalosporin. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Cefcanel Daloxate. NCATS Inxight Drugs. Available at:[Link]

Sources

Application Note: Preparation of Cefcanel Daloxate Hydrochloride Stock Solutions for Cell Culture and In Vitro Assays

Executive Summary

This application note provides a comprehensive, field-validated framework for the preparation, handling, and experimental application of cefcanel daloxate hydrochloride in in vitro settings. Designed for researchers and drug development professionals, this guide bridges the gap between the compound's physicochemical properties and its biological application, ensuring maximum stability, minimal solvent-induced cytotoxicity, and reproducible assay results.

Scientific Background & Mechanism of Action

Cefcanel daloxate hydrochloride is a double-ester prodrug of the third-generation cephalosporin, cefcanel [1]. In clinical and in vivo settings, the prodrug formulation is utilized to significantly enhance oral bioavailability. However, in in vitro cell culture environments, the prodrug remains microbiologically inactive until it undergoes enzymatic hydrolysis—typically mediated by intracellular esterases or components within the culture media—to release the active moiety, cefcanel [2].

Once activated, cefcanel exerts potent bactericidal efficacy by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall [1]. PBPs are critical enzymes responsible for the terminal stages of peptidoglycan assembly. Their inactivation disrupts the cross-linkage of peptidoglycan chains, which compromises the structural integrity of the bacterial cell wall and ultimately triggers osmotic cell lysis[1].

Diagram 1: Prodrug activation and mechanism of action of cefcanel daloxate.

Physicochemical Properties & Solvent Causality

To ensure experimental reproducibility, the chosen solvent must completely dissolve the compound without triggering premature hydrolysis of the daloxate ester group. Due to its lipophilic ester moieties, cefcanel daloxate hydrochloride exhibits poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the universally preferred primary solvent for in vitro stock solutions. DMSO prevents premature aqueous hydrolysis during storage and ensures complete solvation at high concentrations [3].

Table 1: Physicochemical Data & Storage Parameters

| Property | Value | Experimental Implication |

| Chemical Name | Cefcanel daloxate hydrochloride | Formulated as an HCl salt for stability. |

| CAS Number | 92602-21-6 | Use for verifying reagent identity. |

| Molecular Formula | C27H28ClN5O9S3 | Contains hydrolyzable ester bonds. |

| Molecular Weight | 698.18 g/mol | Required for precise molarity calculations. |

| Primary Solvent | DMSO (Cell Culture Grade) | Must be anhydrous (≥99.9%) to prevent degradation. |

| Storage (Solid) | -20°C to -80°C, desiccated | Moisture introduces premature hydrolysis. |

Experimental Protocols

Protocol 3.1: Preparation of 10 mM Master Stock Solution

Causality Focus: Creating a highly concentrated master stock (10 mM) minimizes the final volume of DMSO introduced into the cell culture media, thereby preventing solvent-induced cytotoxicity and maintaining the physiological pH of the assay.

Step-by-Step Methodology:

-

Equilibration: Allow the lyophilized cefcanel daloxate hydrochloride vial to equilibrate to room temperature in a desiccator for 30–45 minutes before opening.

-

Reasoning: Opening a cold vial causes atmospheric moisture condensation, which rapidly degrades the ester prodrug via hydrolysis.

-

-

Weighing: Accurately weigh 6.98 mg of cefcanel daloxate hydrochloride using an analytical microbalance.

-

Solvation: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO to the weighed compound.

-

Dissolution: Vortex the mixture gently for 30–60 seconds. If microscopic particulates remain, sonicate the tube in a room-temperature water bath for 1–2 minutes until the solution is optically clear.

-

Aliquotting: Dispense the 10 mM stock into 50 µL or 100 µL aliquots using sterile, low-bind microcentrifuge tubes.

-

Reasoning: Single-use aliquots prevent repeated freeze-thaw cycles that compromise the structural integrity of the prodrug.

-

-

Storage: Immediately transfer aliquots to a -20°C or -80°C freezer. Protect from light.

Diagram 2: Workflow for the preparation and storage of DMSO master stock solutions.

Protocol 3.2: In Vitro Susceptibility Testing (MIC Determination)

This protocol adapts the standard broth microdilution method for evaluating cefcanel against respiratory pathogens, ensuring a self-validating system through rigorous controls [2].

Step-by-Step Methodology:

-

Media Preparation: Prepare Cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms (e.g., H. influenzae), utilize Haemophilus Test Medium (HTM) [2].

-

Working Solution: Dilute the 10 mM (6,981 µg/mL) DMSO stock into CAMHB to create a 256 µg/mL working solution.

-

Self-Validation Check: Ensure the final DMSO concentration in the highest-dose well does not exceed 0.5% (v/v) to avoid inhibiting bacterial growth independently of the drug.

-

-

Serial Dilution:

-

Add 50 µL of CAMHB to wells 2 through 12 of a sterile 96-well plate.

-

Add 100 µL of the 256 µg/mL working solution to well 1.

-

Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and repeat this 1:2 dilution down to well 11. Discard the final 50 µL from well 11.

-

Well 12 receives no drug and serves as the positive growth control.

-

-

Inoculum Preparation: Culture bacterial isolates overnight. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL per well [2].

-

Incubation & Reading: Add 50 µL of the bacterial inoculum to all wells. Incubate the plate at 37°C for 16–20 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting no visible bacterial growth.

Table 2: 96-Well Plate Serial Dilution Scheme

| Well Number | Drug Concentration (µg/mL) | Volume of Media/Drug (µL) | Volume of Inoculum (µL) | Total Volume (µL) |

| 1 | 128.0 | 50 | 50 | 100 |

| 2 | 64.0 | 50 | 50 | 100 |

| 3 | 32.0 | 50 | 50 | 100 |

| ... | ... | ... | ... | ... |

| 11 | 0.125 | 50 | 50 | 100 |

| 12 (Control) | 0.0 (Growth Control) | 50 | 50 | 100 |

Critical Considerations for Cell Culture (E-E-A-T)

-

Solvent Toxicity Limits: Mammalian cells are highly sensitive to DMSO. When applying cefcanel daloxate to mammalian cell cultures (e.g., for off-target toxicity screening), the final DMSO concentration must be strictly maintained below 0.1% (v/v) . Higher concentrations will induce membrane permeabilization and apoptosis, confounding assay results.

-

Aqueous Instability: Once diluted in aqueous culture media (pH ~7.4), the daloxate ester will spontaneously begin to hydrolyze. Working solutions must be prepared immediately prior to application. Never store aqueous dilutions for future use.

-

Control Systems: Always include a "Vehicle Control" well containing the exact same concentration of DMSO used in the highest drug-treated well, but without the active compound. This isolates the drug's effect from any potential solvent artifacts.

References

-

PubChem - National Institutes of Health (NIH). "Cefcanel daloxate hydrochloride - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

Application Note: Minimum Inhibitory Concentration (MIC) Testing Protocols for Cefcanel Daloxate

Abstract & Pharmacological Context

Cefcanel daloxate is a semisynthetic, third-generation cephalosporin prodrug characterized by its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens[1]. This application note provides drug development professionals and microbiologists with a definitive, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of cefcanel.